molecular formula C8H7ClN2O5 B3340556 (4-Chloro-2-methyl-3,5-dinitrophenyl)methanol CAS No. 72908-02-2

(4-Chloro-2-methyl-3,5-dinitrophenyl)methanol

Cat. No. B3340556
CAS RN: 72908-02-2
M. Wt: 246.6 g/mol
InChI Key: SJNNZMBYMXBMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Chloro-2-methyl-3,5-dinitrophenyl)methanol” is a chemical compound with the CAS Number: 72908-02-2 . It has a molecular weight of 246.61 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for “(4-Chloro-2-methyl-3,5-dinitrophenyl)methanol” is 1S/C8H7ClN2O5/c1-4-5 (3-12)2-6 (10 (13)14)7 (9)8 (4)11 (15)16/h2,12H,3H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(4-Chloro-2-methyl-3,5-dinitrophenyl)methanol” is a powder that is stored at room temperature . It has a molecular weight of 246.61 .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Substituted phenols, including compounds structurally related to (4-Chloro-2-methyl-3,5-dinitrophenyl)methanol, are pivotal in organic synthesis, serving as intermediates for producing a variety of chemical products. For instance, the study on nucleophilic substitution reactions of 2,4-dinitrobenzene derivatives with hydrazine explores the effects of substituents on reaction rates and mechanisms, highlighting the importance of such compounds in synthetic chemistry (Ibrahim et al., 2013). Similarly, the use of methanol as a reactant or solvent in various chemical transformations, such as the Meerwein–Ponndorf–Verley reduction, emphasizes the role of substituted phenols and related compounds in facilitating or undergoing chemical reactions to produce targeted molecules (Pasini et al., 2014).

Catalysis

In catalysis, substituted phenols and their derivatives have been utilized as ligands or substrates. For example, N-methylimidazole-functionalized gold nanoparticles have demonstrated catalytic activity in accelerating the cleavage of carboxylic acid esters, showcasing the potential of functionalized phenolic compounds in catalytic processes (Pasquato et al., 2000).

Environmental Science

The biodegradability and toxicity of substituted phenols, including compounds related to (4-Chloro-2-methyl-3,5-dinitrophenyl)methanol, have been studied in the context of environmental science. Research on the anaerobic biodegradability and toxicity of various substituted phenols to methanogenesis has provided valuable insights into their environmental impact and fate in anoxic environments (O'Connor & Young, 1989).

Material Science

In material science, the synthesis and study of compounds with specific substituents, like those related to (4-Chloro-2-methyl-3,5-dinitrophenyl)methanol, contribute to the development of novel materials with desired properties. For instance, the synthesis of formazans from Mannich bases of substituted thiadiazoles as antimicrobial agents indicates the potential for designing new materials with biological activity (Sah et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

(4-chloro-2-methyl-3,5-dinitrophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O5/c1-4-5(3-12)2-6(10(13)14)7(9)8(4)11(15)16/h2,12H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNNZMBYMXBMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1CO)[N+](=O)[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-methyl-3,5-dinitrophenyl)methanol

CAS RN

72908-02-2
Record name (4-chloro-2-methyl-3,5-dinitrophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-2-methyl-3,5-dinitrophenyl)methanol
Reactant of Route 2
Reactant of Route 2
(4-Chloro-2-methyl-3,5-dinitrophenyl)methanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(4-Chloro-2-methyl-3,5-dinitrophenyl)methanol
Reactant of Route 4
(4-Chloro-2-methyl-3,5-dinitrophenyl)methanol
Reactant of Route 5
(4-Chloro-2-methyl-3,5-dinitrophenyl)methanol
Reactant of Route 6
(4-Chloro-2-methyl-3,5-dinitrophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.